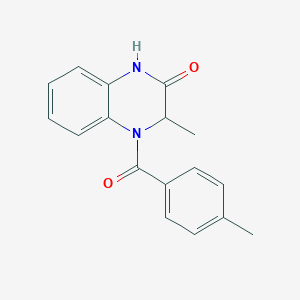
N-(cyclopropylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(cyclopropylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic molecule that may be related to various research areas, including medicinal chemistry and organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and methodologies that could be relevant for its synthesis and analysis.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from commercially available precursors. For instance, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl)cyclopropane-1-carboxamide was achieved through nucleophilic substitution reaction and ester hydrolysis, starting from 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid . This suggests that a similar approach could be employed for the synthesis of N-(cyclopropylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds can be elucidated using various spectroscopic techniques and confirmed by X-ray diffraction studies. For example, the structure of a novel dihydropyridine derivative was confirmed by X-ray diffraction, which provided detailed information about the crystal class, space group, cell parameters, and the presence of intra and inter-molecular hydrogen bonding . These techniques would be essential in determining the molecular structure of N-(cyclopropylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide.
Chemical Reactions Analysis
The chemical reactions involving cyclopropane derivatives and dihydropyridines can be complex, often involving multiple steps and conditions that need to be optimized. The synthesis of related compounds has shown that careful selection of reagents and reaction conditions can lead to the formation of products with significant biological activity . This indicates that the chemical reactions leading to the synthesis of N-(cyclopropylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide would require meticulous planning and execution.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. The provided papers do not directly discuss the properties of N-(cyclopropylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide, but they do highlight the importance of crystallography in understanding the properties of similar compounds . Techniques such as NMR and MS are also crucial in characterizing the physical and chemical properties of these molecules .
Aplicaciones Científicas De Investigación
Heterocyclic Derivative Syntheses
The synthesis of heterocyclic derivatives, such as tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, is a significant application area. These syntheses are achieved through catalytic reactions under oxidative carbonylation conditions, demonstrating the compound's utility in creating diverse heterocyclic structures. The reactions are facilitated by catalytic amounts of palladium iodide in conjunction with potassium iodide, showcasing the compound's role in complex organic synthesis processes (Bacchi et al., 2005).
Crystal Structure Analysis
The compound's utility extends to the structural elucidation of novel molecules. For instance, the crystal structures of three anticonvulsant enaminones have been determined, revealing insights into the molecular configurations and interactions, such as hydrogen bonding, within these compounds. This research underscores the compound's relevance in understanding the structural aspects of related heterocyclic derivatives (Kubicki et al., 2000).
Antifolate Properties
Another area of application is the investigation of antifolate properties. Research has explored the synthesis and antifolate properties of related compounds, providing insights into their potential therapeutic applications. This research highlights the compound's role in the development of novel therapeutic agents and its relevance in medicinal chemistry (Degraw et al., 1992).
Kinase Inhibition
The compound also finds application in the discovery of selective inhibitors for the Met kinase superfamily. Research in this area has led to the development of novel inhibitors with potential therapeutic applications in cancer treatment. This demonstrates the compound's utility in the design and synthesis of selective kinase inhibitors (Schroeder et al., 2009).
Mecanismo De Acción
Target of Action
It is known to belong to the class of organic compounds known as quinazolinamines . These compounds are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups .
Mode of Action
Quinazolinamines, the class of compounds to which it belongs, are known to interact with their targets in a specific manner .
Biochemical Pathways
It is known that secondary metabolites, such as this compound, show spatiotemporal variation in their accumulation and are of great importance to plants due to their role in development, stress response, and survival .
Pharmacokinetics
It is known that compounds like this undergo oxidative metabolism, mainly to norketamine by cytochrome p450 (cyp) 3a and cyp2b6 enzymes .
Result of Action
It is known that compounds like this can have a variety of effects depending on their specific targets and mode of action .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-14-7-9(10(17-2)5-11(14)15)12(16)13-6-8-3-4-8/h5,7-8H,3-4,6H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRRAURUEPCFBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

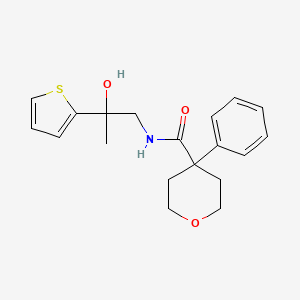
![N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide](/img/structure/B2518588.png)
![2-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2518591.png)
![N-(3,4-dimethoxyphenyl)-2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2518592.png)
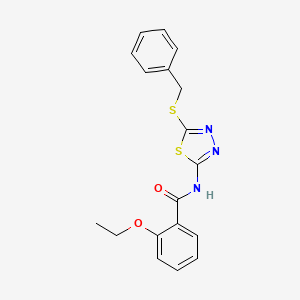
![N-(1,3-benzodioxol-5-ylmethyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2518597.png)
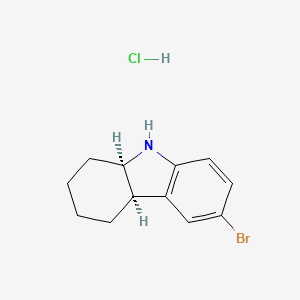

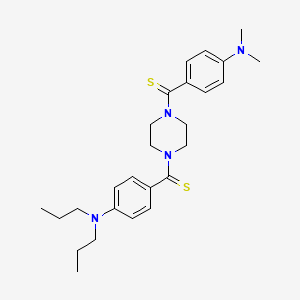
![1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]](/img/structure/B2518601.png)
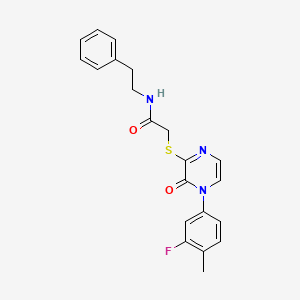

![2-Chloro-N-[2-(1H-indazol-6-ylamino)-2-oxoethyl]propanamide](/img/structure/B2518606.png)
